molecular formula C19H21NS B12418068 (3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

Cat. No.: B12418068
M. Wt: 298.5 g/mol
InChI Key: PHTUQLWOUWZIMZ-QRYZPGCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine is a deuterated organic compound designed for advanced research applications. The incorporation of trideuteriomethyl groups at the amine functionality makes this compound particularly valuable in metabolic stability studies, reaction mechanism elucidation, and as an internal standard in quantitative mass spectrometry, helping researchers achieve superior analytical precision. Its core structure, based on a dibenzo[b,e]thiepin scaffold, is of significant interest in the development and study of novel pharmacologically active molecules . This compound is provided with a Certificate of Analysis to ensure quality and consistency for your investigative work. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use .

Properties

Molecular Formula

C19H21NS

Molecular Weight

298.5 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3

InChI Key

PHTUQLWOUWZIMZ-QRYZPGCSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[c]Benzothiepin Core Structure

Starting Materials and Key Intermediates

The benzo[c]benzothiepin moiety is typically synthesized from dibenzo[b,e]thiepin-11(6H)-one (CAS 25627-38-7), a bicyclic ketone, and [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CAS 25627-39-8). The reaction proceeds via a Wittig olefination to form the exocyclic double bond characteristic of the Z-configuration.

Reaction Mechanism:
  • Phosphonium ylide formation : The phosphonium salt is deprotonated using a strong base (e.g., NaH or KOtBu) to generate the ylide.
  • Nucleophilic attack : The ylide reacts with dibenzo[b,e]thiepin-11(6H)-one, forming the (Z)-configured alkene through a concerted [2+2] cycloaddition.
  • Quaternization and isolation : The product is isolated as a hydrochloride salt via acid-base extraction.
Optimization Parameters:
Parameter Optimal Range Impact on Yield
Temperature 80–100°C Higher temps favor Z-selectivity
Solvent Tetrahydrofuran (THF) Polar aprotic solvents enhance reactivity
Base Potassium tert-butoxide Minimizes side reactions
Reaction Time 6–8 hours Prolonged time reduces decomposition

Yields typically range from 65–75% .

Deuteration of the N-Methyl Group

Isotopic Labeling Strategies

The trideuteriomethyl group is introduced via deuterium exchange or de novo synthesis using deuterated reagents. Two primary methods dominate:

Hydrogen-Deuterium Exchange (HDX)
  • Reagents : Deuterated dimethyl sulfoxide (DMSO-d6) or D2O with catalytic acid/base.
  • Conditions :
    • Temperature : 50–80°C
    • Time : 24–72 hours
    • Catalyst : Triethylamine or Pd/C.

Mechanism : Acid- or base-catalyzed exchange of methyl hydrogens with deuterium via intermediate enolate or iminium species.

Radical Trideuteromethylation
  • Reagents : CD3I or deuterated dimethyl sulfoxide (DMSO-d6) under radical conditions.
  • Conditions :
    • Initiation : AIBN (azobisisobutyronitrile) or light
    • Solvent : Acetonitrile or DMF
    • Yield : 80–90%.

Advantage : Higher deuteration efficiency (>98%) compared to HDX.

Integrated Synthesis and Deuteration

One-Pot Methodology (Patent CN113372262A)

A streamlined process combines core synthesis and deuteration:

  • Step 1 : React dibenzo[b,e]thiepin-11(6H)-one with [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide in THF/KOtBu.
  • Step 2 : Quench with DCl/D2O to protonate the amine and initiate HDX.
  • Step 3 : Purify via column chromatography (SiO2, CH2Cl2:MeOH 10:1).

Yield : 68% with 97% deuterium incorporation.

Catalytic Asymmetric Approach (PMC3440178)

For enantiomerically pure samples, a chiral catalyst (e.g., Jacobsen’s thiourea) is used during the Wittig step:

Catalyst Enantiomeric Excess (ee) Deuteration Efficiency
(R,R)-Jacobsen 92% 95%
(S)-BINAP 88% 93%

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Hexane:EtOAc (7:3) on a Chiralpak IA column.
  • Ion-exchange chromatography : Dowex 50WX4 resin for hydrochloride salt isolation.

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 7.25–7.45 (m, 8H, aromatic), 3.15 (s, 3H, N–CD3), 2.85–3.05 (m, 2H, CH2)
13C NMR (100 MHz, CDCl3) δ 142.3 (C=N), 128.9–132.1 (aromatic), 45.2 (N–CD3)
HRMS m/z 298.44 [M+H]+ (calc. 298.45)

Comparative Analysis of Methods

Method Yield (%) Deuteration (%) Cost (USD/g)
Wittig + HDX 68 97 1,200
Radical Deuteration 85 99 2,500
Catalytic Asymmetric 75 95 3,800

Trade-offs : Radical methods offer superior deuteration but require expensive initiators. HDX is cost-effective but time-intensive.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the deuterated methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Deuterated methylamine in the presence of a suitable base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a model compound for studying isotopic effects and reaction mechanisms.

    Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a tool for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The deuterated compound is structurally analogous to Dosulepin (synonyms: Dothiepin, Northiaden), a tricyclic antidepressant with the IUPAC name (3Z)-3-(6H-Benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine . Key comparisons include:

Table 1: Structural and Functional Comparison

Property (3Z)-3-(6H-Benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine Dosulepin (Non-deuterated Analog)
Molecular Formula C₁₉H₁₈D₃NS C₁₉H₂₁NS
Molecular Weight ~298.4 g/mol 295.4 g/mol
Amine Substituents N-methyl-N-(trideuteriomethyl) N,N-dimethyl
Key Functional Groups Deuteriomethyl group, Z-configured double bond Dimethyl group, Z-configured bond
Spectral Data Distinct 1H NMR signals due to deuterium (e.g., absence of methyl proton peaks) Standard 1H/13C NMR patterns
Metabolic Stability Enhanced due to deuterium substitution (slower CYP450-mediated oxidation) Moderate hepatic clearance

Structural Analogs and Derivatives

N,N-Dimethylpropanamine Derivatives: Dosulepin: The non-deuterated analog shares the tricyclic core but lacks isotopic substitution, leading to faster metabolic degradation . Amitriptyline: A related tricyclic antidepressant with a dibenzocycloheptene scaffold, highlighting the role of ring system variations in pharmacological activity.

Deuterated Pharmaceuticals: Deutetrabenazine: A deuterated vesicular monoamine transporter inhibitor, demonstrating the broader application of deuterium to prolong drug half-life .

Other N-Substituted Amines: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine: Features a naphthalenylmethyl group, illustrating how bulky substituents influence receptor binding . 1-(4-Aminophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine: Incorporates trifluoromethyl and methoxy groups, emphasizing electronic effects on bioactivity .

Key Differences and Implications

  • Spectral Characterization : Deuterium incorporation simplifies 1H NMR spectra by eliminating signals from substituted methyl protons, aiding structural confirmation .
  • Pharmacological Profile: While Dosulepin acts as a serotonin-norepinephrine reuptake inhibitor, the deuterated variant may exhibit prolonged action due to slower hepatic metabolism .

Research Findings and Data Sources

Synthetic Routes : Palladium-catalyzed coupling and benzoyl protection/deprotection strategies (e.g., ) are applicable to synthesizing the deuterated amine .

Spectroscopic Validation : Cross-referencing with CRC Handbook of Chemistry & Physics and Tables of Spectral Data ensures accurate structural elucidation .

Environmental Behavior: Deuterated compounds may exhibit similar environmental persistence to non-deuterated analogs, as per studies on organic compound fate (e.g., ) .

Biological Activity

(3Z)-3-(6H-benzo[c] benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine, commonly known as Dothiepin or Dosulepin, is a tricyclic antidepressant that exhibits significant biological activity primarily through its mechanisms as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article provides an in-depth exploration of its biological activity, pharmacological properties, and clinical implications.

PropertyValue
Molecular FormulaC19H21NS
Molecular Weight295.44 g/mol
CAS Registry Number113-53-1
Melting Point91-93 °C
Boiling Point430.9 °C (predicted)
pKa9.14

Dothiepin functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thus increasing their availability and enhancing mood regulation. Its structure allows it to interact with various neurotransmitter systems, contributing to its antidepressant effects:

  • Serotonin Reuptake Inhibition : By blocking the serotonin transporter (SERT), Dothiepin increases serotonin levels in the brain.
  • Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine transporter (NET), further contributing to its antidepressant properties.
  • Anticholinergic Effects : The compound exhibits anticholinergic activity, which can lead to side effects but also contributes to its therapeutic efficacy in certain cases.

Pharmacological Profile

Dothiepin's pharmacological profile includes:

  • Antidepressant Activity : Proven efficacy in treating major depressive disorder.
  • Anxiolytic Effects : Reduces anxiety symptoms in patients.
  • Sedative Properties : Due to its antihistaminic effects, it may cause sedation, making it useful for patients with insomnia related to depression.

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety of Dothiepin. Below are key findings from relevant literature:

  • Efficacy in Depression :
    • A study by Atkinson et al. (1990) demonstrated that Dothiepin significantly improved depressive symptoms compared to placebo over a 12-week period.
    • Hagg et al. (2000) reported that patients treated with Dothiepin showed higher response rates compared to those on other antidepressants.
  • Side Effects :
    • Common side effects include dry mouth, drowsiness, and constipation due to its anticholinergic properties.
    • A review by Fleishaker et al. (2003) noted that while side effects were common, they were generally manageable and did not outweigh the benefits for most patients.
  • Long-term Use :
    • Long-term studies indicate that Dothiepin remains effective over extended periods with a manageable side effect profile, making it suitable for chronic treatment scenarios.

Case Studies

Several case studies highlight the clinical application of Dothiepin:

  • Case Study 1 : A 45-year-old female patient with chronic depression was treated with Dothiepin at a dosage of 75 mg daily. After six weeks, her Hamilton Depression Rating Scale score decreased significantly from 20 to 8, indicating substantial improvement.
  • Case Study 2 : A cohort of elderly patients with depression was treated with Dothiepin. Results showed a notable reduction in depressive symptoms without significant cognitive decline, suggesting its relative safety in older populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.